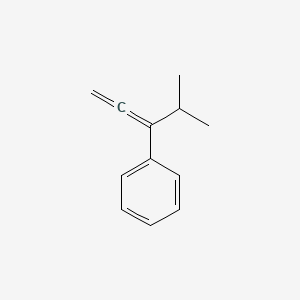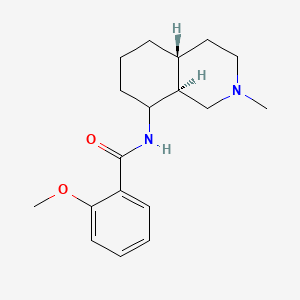
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(1,1-dimethylethyl)benzoate, also known as Isopropyl p-tert-butylbenzoate, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is a benzoate ester, characterized by the presence of an isopropyl group and a tert-butyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(1,1-dimethylethyl)benzoate typically involves the esterification of 4-(1,1-dimethylethyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Isopropyl 4-(1,1-dimethylethyl)benzoate follows similar principles but on a larger scale. The process involves the continuous feeding of 4-(1,1-dimethylethyl)benzoic acid and isopropanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation or crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-(1,1-dimethylethyl)benzoic acid and isopropanol.
Reduction: 4-(1,1-dimethylethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-(1,1-dimethylethyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Research on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Isopropyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and isopropyl groups .
Vergleich Mit ähnlichen Verbindungen
Isopropyl 4-(1,1-dimethylethyl)benzoate can be compared with other benzoate esters, such as:
Ethyl benzoate: Lacks the steric hindrance provided by the tert-butyl group, making it more reactive in certain reactions.
Methyl benzoate: Similar in structure but with a methyl group instead of an isopropyl group, leading to different physical and chemical properties.
Butyl benzoate: Contains a butyl group, which affects its solubility and reactivity compared to Isopropyl 4-(1,1-dimethylethyl)benzoate.
The uniqueness of Isopropyl 4-(1,1-dimethylethyl)benzoate lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
67952-56-1 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 |
InChI-Schlüssel |
RTUBKODHZNPRDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

